molecular formula C10H6Cl2F2N2OS B2688333 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 790232-39-2

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2688333
CAS No.: 790232-39-2
M. Wt: 311.13
InChI Key: FFFWCZZXPIWJDM-UHFFFAOYSA-N
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Description

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound with the molecular formula C10H6Cl2F2N2OS and a molecular weight of 311.14 g/mol This compound is notable for its unique structure, which includes a thiazole ring and a phenyl group substituted with chlorine and difluoromethoxy groups

Preparation Methods

The synthesis of 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3,5-dichloro-2-(difluoromethoxy)aniline with thioamide under specific conditions to form the desired thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes.

Mechanism of Action

The mechanism of action of 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F2N2OS/c11-4-1-5(7-3-18-10(15)16-7)8(6(12)2-4)17-9(13)14/h1-3,9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWCZZXPIWJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=CSC(=N2)N)OC(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327935
Record name 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790232-39-2
Record name 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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